4-Acetamidobenzenesulfonic Acid-d4 (Major)
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Overview
Description
4-Acetamidobenzenesulfonic Acid-d4 (Major) is a deuterated chemical compound used in a wide range of research applications . It is a labeled analog of 4-Acetamidobenzenesulfonic Acid Pyridine (Major), which is commonly known as sulfanilic acid . The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .
Synthesis Analysis
This chemical is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . It is also used as an intermediate in the manufacture of other chemicals .Molecular Structure Analysis
Chemically, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is an organic compound with the molecular formula C8H5D4NO3S .Chemical Reactions Analysis
Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents, such as diazonium salts, to produce a variety of derivatives .Physical And Chemical Properties Analysis
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a white crystalline powder with a melting point of 282-284°C . This compound has a molecular weight of 218.29 g/mol and a density of 1.58 g/cm3 . It is soluble in water, alcohol, and ether .Scientific Research Applications
4-Acetamidobenzenesulfonic Acid-d4 (Major): Scientific Research Applications
Proteomics Research: 4-Acetamidobenzenesulfonic Acid-d4 is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression, function, and interactions. Its deuterated form allows for precise tracking and quantification in mass spectrometry-based proteomic analysis .
Mechanism of Action
Target of Action
It is a labeled analog of 4-acetamidobenzenesulfonic acid pyridine (major), which is commonly known as sulfanilic acid . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents .
Mode of Action
As a deuterated compound, it allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .
Biochemical Pathways
It is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Pharmacokinetics
It is known that this compound is soluble in water, alcohol, and ether , which may influence its bioavailability.
Result of Action
It is used as an intermediate in the manufacture of other chemicals .
Action Environment
It is known that this compound is stable under normal temperatures and pressures .
properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVMSLLKQTRMG-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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